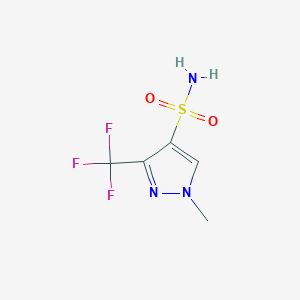

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonamide group at the 4-position. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves several steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The resulting intermediate is then subjected to sulfonation using sulfonyl chloride reagents under controlled conditions to introduce the sulfonamide group . Industrial production methods often employ scalable and regioselective approaches to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), and N-bromosuccinimide (NBS).

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:

Biology: The compound is used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to potent biological effects . The sulfonamide group plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide can be compared with other trifluoromethyl-substituted pyrazoles, such as:

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonamide group, leading to different chemical reactivity and biological activity.

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, noted for its diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a sulfonamide moiety significantly influences its biological interactions, making it a subject of interest in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound's molecular formula is C5H4F3N3O2S. Its unique structure includes:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Sulfonamide functional group : Imparts potential for enzyme inhibition.

Antiviral Activity

This compound has been evaluated as an antiviral agent. A related compound demonstrated efficacy as a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp) complex, achieving an effective concentration (EC50) of 250 nM. This highlights the potential for similar compounds to inhibit viral replication through structural modifications that enhance interaction with viral targets .

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. In vitro studies have shown that derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide demonstrate moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL . This suggests its application in agricultural settings to combat fungal diseases.

Anticancer Activity

The pyrazole scaffold is recognized for its anticancer properties. Recent studies indicate that compounds derived from this scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds have shown to induce apoptosis and enhance caspase-3 activity, confirming their potential as anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form strong hydrogen bonds with enzyme active sites, modulating their activity.

- Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly, which is crucial for cancer cell division .

Case Studies and Research Findings

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O2S/c1-11-2-3(14(9,12)13)4(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFNZHBLXSLIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.